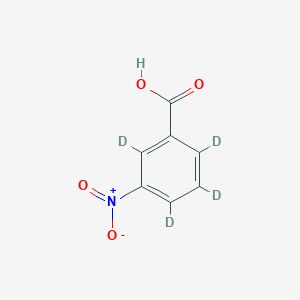

3-Nitrobenzoic-D4 acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitrobenzoic-D4 acid is a deuterated derivative of 5-nitrobenzoic acid, where four hydrogen atoms are replaced by deuterium atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobenzoic-D4 acid typically involves the nitration of a deuterated benzoic acid precursor. The process can be summarized as follows:

Deuteration of Benzoic Acid: Benzoic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Nitration: The deuterated benzoic acid is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of benzoic acid are deuterated using deuterium gas or deuterated solvents.

Nitration in Industrial Reactors: The nitration step is carried out in industrial reactors with precise control over reaction parameters to ensure high yield and purity.

化学反応の分析

Hydrolysis of Derivatives

Saponification of methyl 3-nitrobenzoate-D4 under basic conditions regenerates 3-nitrobenzoic-D4 acid :

Reaction:

Methyl 3 nitrobenzoate D4+NaOHΔ3 Nitrobenzoate D4−HCl3 Nitrobenzoic D4 acid

Procedure:

-

NaOH (0.7 g per 1 g ester) in water.

-

Heat on a steam bath until crystals dissolve.

-

Acidify with HCl to precipitate the product.

Acidity and Solubility

The nitro and carboxylic acid groups confer distinct properties:

Acidity:

-

Enhanced acidity vs. benzoic acid (pKa 4.2) due to electron-withdrawing nitro groups.

Solubility:

| Solvent | Solubility |

|---|---|

| Methanol | High |

| Chloroform | Moderate |

| Water | Low (acidic form) |

Reduction to Aminobenzoic Acid

Catalytic hydrogenation converts this compound to 3-aminobenzoic-D4 acid, a precursor for dyes :

Reaction:

3 Nitrobenzoic D4 acid+3H2catalyst3 Aminobenzoic D4 acid+2H2O

Notes:

-

Typical catalysts: Pd/C or Raney nickel.

-

Deuterium labeling aids in tracking hydrogenation pathways.

科学的研究の応用

3-Nitrobenzoic-D4 acid has several applications in scientific research:

Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of deuterated materials and as a precursor for other deuterated compounds.

作用機序

The mechanism of action of 3-Nitrobenzoic-D4 acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

類似化合物との比較

Similar Compounds

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: A fluorinated analog with different electronic properties.

3-Nitrobenzoic acid: A non-deuterated analog used in various chemical reactions.

4-Nitrobenzoic acid: Another isomer with different substitution patterns.

Uniqueness

3-Nitrobenzoic-D4 acid is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it valuable in studies requiring isotopic labeling and in applications where stability against metabolic processes is crucial.

生物活性

3-Nitrobenzoic-D4 acid, a derivative of benzoic acid with a nitro group at the meta position, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H6N2O4

- Molecular Weight : 182.13 g/mol

- CAS Number : 1185-55-7

The presence of the nitro group significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) release, which plays a critical role in various physiological processes. The compound acts as an NO donor, facilitating vasodilation and exhibiting anti-inflammatory effects.

Key Mechanisms:

- Nitric Oxide Release : The electrochemical reduction of the nitro group can lead to the generation of NO, which is crucial for mediating vascular responses and inflammatory processes .

- Cytokine Modulation : Research indicates that this compound influences the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while promoting anti-inflammatory cytokines like IL-10 .

- Neutrophil Recruitment : It has been shown to reduce neutrophil recruitment in models of inflammation, suggesting a potential therapeutic role in managing inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS).

In Vivo Studies

A series of in vivo experiments have been conducted to evaluate the anti-inflammatory and analgesic properties of this compound:

- Pain Models : In experimental models involving carrageenan-induced paw edema in mice, administration of the compound resulted in a significant reduction in paw volume, indicating its analgesic efficacy .

- Cytokine Analysis : The systemic administration of this compound led to decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines in serum samples from treated animals .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving chronic inflammatory pain models, treatment with this compound resulted in a marked decrease in pain scores compared to control groups. The study concluded that the compound could be beneficial for patients suffering from chronic pain conditions.

- Case Study 2 : Another investigation assessed the effects of this compound on cardiovascular health. It was found that the compound improved endothelial function by enhancing NO bioavailability, which could have implications for treating cardiovascular diseases.

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidant Activity | Scavenging of free radicals | Reduces oxidative stress |

| Anti-inflammatory Effects | Decreased paw edema | Reduced neutrophil recruitment |

| Cytokine Modulation | Increased IL-10; decreased TNF-α | Modulation of immune response |

| Analgesic Effects | Reduced pain scores | Inhibition of nociceptive pathways |

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHTEQTJZKQAQ-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。